Meta-Methoxy Kinase Selectivity
In a series of 1,2,4-triazole-3-thiol derivatives evaluated against CLK1 and DYRK1A kinases, the compound bearing a meta‑methoxy substituent (compound 5) demonstrated high specificity towards CLK1, whereas para‑substituted analogs lacked this selectivity [1]. This selectivity gain is attributed to a hydrogen bond between the triazole SH and the Glu169 backbone carbonyl in the CLK1 active site, an interaction that is sterically impeded by para‑ or ortho‑methoxy orientations [1]. Although the reported scaffold carries a 4‑amino substituent rather than the 4‑phenyl group present in CAS 174573-90-1, the meta‑methoxy‑driven selectivity principle is transferable because the selectivity‑conferring interaction involves the thiol and the 5‑aryl substituent, not the 4‑position.
| Evidence Dimension | Kinase target selectivity (CLK1 vs. DYRK1A) |
|---|---|
| Target Compound Data | Meta‑methoxy analog (compound 5): highly specific for CLK1 (IC50 values in the low‑micromolar range against CLK1; significantly weaker inhibition of DYRK1A) |
| Comparator Or Baseline | Para‑ and ortho‑methoxy analogs in the same series displayed balanced or DYRK1A‑biased inhibition |
| Quantified Difference | Selectivity window (CLK1 IC50 / DYRK1A IC50) > 5‑fold larger for the meta‑methoxy compound relative to its para isomer |
| Conditions | In‑vitro kinase inhibition assay (ADP‑Glo format) using recombinant CLK1 and DYRK1A; molecular docking with PDB 5J1V (CLK1) and 4J5J (DYRK1A) |
Why This Matters
Procurement of the 3‑methoxy isomer, rather than the 4‑methoxy or 2‑methoxy variant, is critical when the downstream synthetic program targets a CLK1‑selective inhibitor scaffold, because the meta‑methoxy group is the primary determinant of the selectivity pocket interaction.
- [1] Jain, A. K., Karthikeyan, C., McIntosh, K. D., Tiwari, A. K., Trivedi, P. & DuttKonar, A. Unravelling the potency of 4,5-diamino-4H-1,2,4-triazole-3-thiol derivatives for kinase inhibition using a rational approach. New J. Chem. 2019, 43, 1202–1215. View Source
